tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Overview
Description
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a bromo-fluorophenyl moiety, and a hydrazinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate typically involves the following steps:
Formation of the hydrazinecarboxylate intermediate: This step involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone to form the hydrazinecarboxylate intermediate.
Introduction of the bromo-fluorophenyl group: The intermediate is then reacted with 4-bromo-2-fluorobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-[(E)-(4-chloro-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
- tert-Butyl 2-[(E)-(4-bromo-2-chlorophenyl)-methylidene]-1-hydrazinecarboxylate
Uniqueness
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methylideneamino]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLZOFFMZJGKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143266 | |
Record name | 1,1-Dimethylethyl 2-[(4-bromo-2-fluorophenyl)methylene]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-46-3 | |
Record name | 1,1-Dimethylethyl 2-[(4-bromo-2-fluorophenyl)methylene]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[(4-bromo-2-fluorophenyl)methylene]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.